![molecular formula C18H14N2 B14414308 Propanedinitrile, [bis(4-methylphenyl)methylene]- CAS No. 82074-10-0](/img/structure/B14414308.png)
Propanedinitrile, [bis(4-methylphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further bonded to two 4-methylphenyl groups. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(4-methylphenyl)methylene]- typically involves the reaction of malononitrile with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the malononitrile, allowing it to react with the aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common bases used in the reaction include piperidine or pyridine, and the reaction is typically carried out in a solvent such as ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Propanedinitrile, [bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a central carbon atom.
Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of 4-methylphenyl groups.
Uniqueness
Propanedinitrile, [bis(4-methylphenyl)methylene]- is unique due to the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
82074-10-0 |
|---|---|
Formule moléculaire |
C18H14N2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-[bis(4-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-13-3-7-15(8-4-13)18(17(11-19)12-20)16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
Clé InChI |
PCOLLFCUIBQUOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
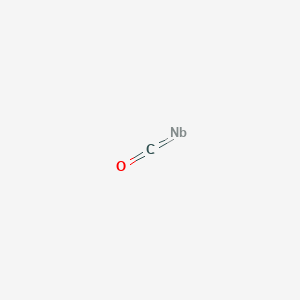
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
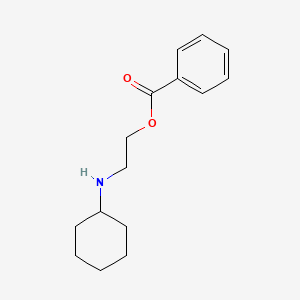
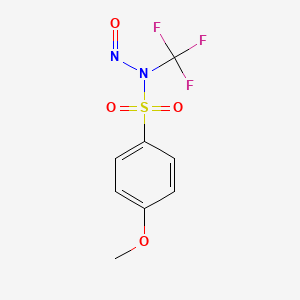

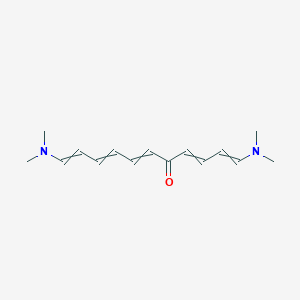
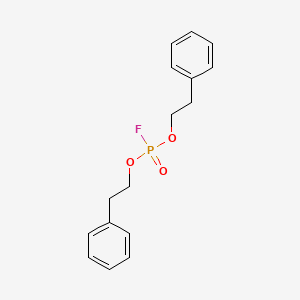
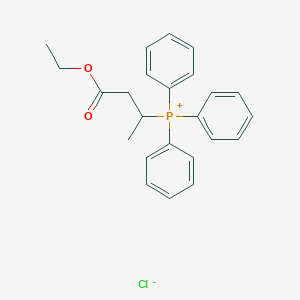
![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)
